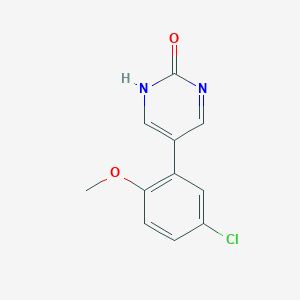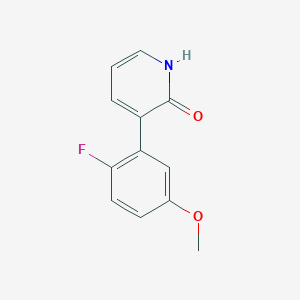
5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione, also known as 5-CN-IND, is a member of the indole family of compounds. It is a synthetic, halogenated derivative of indole and has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry and biochemistry. 5-CN-IND has been investigated for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to have a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial effects.
Aplicaciones Científicas De Investigación
5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry and biochemistry. It has been investigated for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to have a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial effects. In addition, 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione has been used as a tool in the study of a variety of physiological processes, such as signal transduction, gene regulation, and cell proliferation.
Mecanismo De Acción
Target of Action
Similar compounds have shown potentialEGFR inhibitory activity . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in cell growth and proliferation, making it a common target for anticancer drugs .
Mode of Action
Based on its potential egfr inhibitory activity, it may bind to the egfr and inhibit its activation, thereby preventing the downstream signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
If it acts as an egfr inhibitor, it would affect pathways such as theMAPK/ERK pathway and the PI3K/Akt pathway , both of which are involved in cell growth, survival, and proliferation .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how it is distributed within the body, how it is metabolized, and how it is eliminated .
Result of Action
If it acts as an egfr inhibitor, it could potentially lead to a decrease in cell growth and proliferation, particularly in cancer cells that overexpress egfr .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione in laboratory experiments include its relative ease of synthesis and its wide range of biological activities. In addition, 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione is relatively stable and can be stored for extended periods of time without significant degradation. However, the use of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione in laboratory experiments is limited by its potential toxicity, as it has been found to be toxic to certain types of cells in vitro.
Direcciones Futuras
The potential applications of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione are numerous and there are a variety of future directions that can be explored. For example, further research could be conducted to investigate the mechanisms of action of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione and to determine its potential therapeutic uses. In addition, further studies could be conducted to investigate the effects of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione on other biological targets and to determine its potential applications in the treatment of various diseases. Finally, further research could be conducted to investigate the potential toxicity of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione and to determine its safety profile.
Métodos De Síntesis
The synthesis of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione is relatively straightforward and can be accomplished in a few steps. The most common method involves the reaction of 1-naphthalenemethyl-1H-indole-2,3-dione with a chlorinating agent, such as thionyl chloride, in the presence of a base, such as pyridine. The reaction is typically carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography.
Propiedades
IUPAC Name |
5-chloro-1-(naphthalen-1-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c20-14-8-9-17-16(10-14)18(22)19(23)21(17)11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXRGXILRASHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)Cl)C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)







![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)